molecular formula C22H24N4O3S B2605203 (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286696-47-6

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2605203
CAS RN: 1286696-47-6
M. Wt: 424.52
InChI Key: NRFISWTXYHHJJR-UHFFFAOYSA-N
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Description

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

This compound may serve as an inhibitor for enzymes like mammalian 15-lipoxygenases (ALOX15), which are involved in lipid peroxidation and exhibit variable functionality in cancer and inflammation models . The inhibition of ALOX15 can be crucial for developing new therapeutic agents targeting various diseases.

Cancer Therapy Development

Due to its potential role in modulating enzyme activity related to cancer, this compound could be pivotal in the synthesis of new drugs for cancer treatment. It might help in designing substrate-selective inhibitors that can selectively target cancerous cells without affecting healthy cells .

Anti-Inflammatory Agents

The compound’s interaction with lipid peroxidizing enzymes suggests it could be used to develop anti-inflammatory agents. By inhibiting the production of pro-inflammatory metabolites, it could provide a new approach to treating chronic inflammatory diseases .

Material Science

Secondary amines, which are structurally related to this compound, are important in material science for the synthesis of dyes and other functional materials. This compound could be a precursor for developing new materials with specific optical or electronic properties .

Molecular Docking Studies

The compound can be used in molecular docking studies to understand the interaction between drugs and their targets. This is essential for the rational design of drugs with improved efficacy and reduced side effects .

Enzyme Mechanism Studies

Understanding the mechanism of enzyme inhibition by this compound can provide insights into the allosteric regulation of enzymes. This knowledge is fundamental for the field of biochemistry and can lead to the discovery of new regulatory pathways in biological systems .

properties

IUPAC Name

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-28-17-7-3-15(4-8-17)20-19(23)21(30-24-20)22(27)26-13-11-25(12-14-26)16-5-9-18(29-2)10-6-16/h3-10H,11-14,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFISWTXYHHJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

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